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Compound of Interest

Compound Name: Erythromycin E

Cat. No.: B194137 Get Quote

Introduction

Erythromycin E is a macrolide antibiotic and a member of the erythromycin family, which

includes several related structures such as Erythromycin A, B, C, and F. While extensive

spectroscopic data is available for the more common Erythromycin A, specific experimental

NMR and IR data for Erythromycin E are not readily found in publicly accessible literature.

This guide provides the available mass spectrometry data for Erythromycin E and presents a

comprehensive overview of the spectroscopic data (NMR, MS, and IR) and biosynthetic

pathway for the closely related and well-characterized Erythromycin A as a primary reference.

The structural similarities and differences are highlighted to provide a contextual understanding

for researchers, scientists, and drug development professionals.

Structural Differences: Erythromycin A vs. Erythromycin
E
The core structure of erythromycins is a 14-membered lactone ring with two attached sugar

moieties, L-cladinose and D-desosamine. The variations among the different erythromycin

analogues primarily occur at specific positions on the aglycone ring. The key structural

difference between Erythromycin A and Erythromycin E lies at the C-12 position of the

macrolide ring. Erythromycin A possesses a hydroxyl group at this position, whereas

Erythromycin E features a ketone group. This seemingly minor change can influence the

molecule's biological activity and spectroscopic characteristics.
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Data Presentation: Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data. Due to the

limited availability of data for Erythromycin E, the mass spectrometry data is presented for

Erythromycin E, while the detailed NMR and IR data are provided for Erythromycin A as a

reference.

Table 1: Mass Spectrometry (MS) Data
Compound Ionization Mode Observed m/z Interpretation

Erythromycin E ESI 748.5 [M+H]⁺

Erythromycin A ESI 734.3 [M+H]⁺

ESI 756.4 [M+Na]⁺

ESI 1489.3 [2M+Na]⁺

ESI 778.3 [M+HCOO]⁻

Table 2: ¹H NMR Spectroscopic Data for Erythromycin A
Solvent: CDCl₃

Chemical Shift (δ) ppm Multiplicity Assignment

5.05 - 2.95 m Oxymethine Protons

4.84 d Anomeric Proton

4.39 d Anomeric Proton

3.26 s Methoxy Singlet

2.38 s N-(CH₃)₂ Singlet

1.88 - 1.41 m Methylene Multiplets

1.43 - 1.11 s Methyl Singlets (3)

1.25 - 1.12 d Methyl Doublets (6)

0.84 t Methyl Triplet
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Table 3: ¹³C NMR Spectroscopic Data for Erythromycin A
Solvent: CDCl₃
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Chemical Shift (δ) ppm Carbon Type Assignment

221.5 C C-9 (Ketone)

176.0 C C-1 (Lactone Carbonyl)

103.1 CH C-1' (Anomeric)

96.3 CH C-1'' (Anomeric)

84.1 C C-5

80.4 CH C-3

79.0 C C-6

78.1 CH C-13

74.8 C C-12

72.8 CH C-11

70.8 CH C-3'

69.1 CH C-5'

65.6 CH C-2'

49.5 OCH₃ 3''-OCH₃

45.1 CH C-2

44.7 CH C-8

40.4 N(CH₃)₂ 3'-N(CH₃)₂

39.0 CH C-4

35.2 CH C-10

29.0 CH₂ C-4'

28.7 CH C-5''

21.6 CH₃ C-6''

21.5 CH₃ 4-CH₃, 6-CH₃, 12-CH₃
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18.7 CH₃ 2-CH₃, 8-CH₃

18.2 CH₃ 10-CH₃

16.2 CH₃ 14-CH₃

12.1 CH₃ 3''-CH₃

9.1 CH₂ C-14

Table 4: Infrared (IR) Spectroscopy Data for
Erythromycin A

Wavenumber (cm⁻¹) Intensity Assignment

3475 Broad
O-H Stretching (Hydroxyl

groups)

2944 Strong C-H Stretching (Alkyl groups)

1729 Strong
C=O Stretching (Lactone

carbonyl)

1700-1743 Strong C=O Stretching (Ketone)

1369 Medium C-H Bending (CH₂, CH₃)

1167 Strong C-O-C Stretching (Ether group)

1040 Strong C-O-C Stretching (Ether group)

Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below. These

protocols are primarily for Erythromycin A but can be adapted for the analysis of Erythromycin
E and other analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A 90 mM sample of Erythromycin A is prepared by dissolving the

compound in deuterated chloroform (CDCl₃).
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Instrumentation: A high-resolution NMR spectrometer, such as a Spinsolve 80 MHz ULTRA

system, is used for analysis.

¹H NMR Acquisition: The ¹H NMR spectrum is acquired in a single scan, which typically takes

about 10 seconds.

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using Nuclear Overhauser Effect

(NOE) polarization transfer from ¹H to ¹³C with ¹H decoupling. The acquisition time can be

several hours (e.g., 13 hours and 39 minutes for a 90 mM sample).

2D NMR (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy): Identifies coupled ¹H nuclei. Acquisition time is typically

around 18 minutes.

HSQC (Heteronuclear Single Quantum Coherence): Correlates ¹H with one-bond coupled

¹³C nuclei. A multiplicity-edited (HSQC-ME) version can differentiate between CH/CH₃ and

CH₂ groups. Acquisition time can be around 137 minutes.

HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range ¹H-¹³C correlations

through two or three bonds. Acquisition time can be around 274 minutes.

Mass Spectrometry (MS)
Instrumentation: An Agilent separation module equipped with a binary pump, degasser, auto-

sampler, and UV detector, linked to an Applied Bioscience mass spectrometer (API-2000),

can be used.

Chromatography: An Ashaipak ODP-50 HPLC column (250 mm × 4.6 mm i.d., 5 µm particle

size) is used. The column is maintained at 50 °C. The mobile phase consists of 0.023 M

ammonium formate (pH 10.3): water:acetonitrile (35:25:40 v/v/v) with a flow rate of 0.8

mL/min.

Ionization: Electrospray ionization (ESI) is used in positive ion mode.

Mass Spectrometer Parameters:

Curtain gas: 10 mL/min
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Ion spray voltage: 3500 V

Temperature: 450 °C

Ion spray gas 1: 20 mL/min

Ion spray gas 2: 30 mL/min

Declustering potential: 60 V

Entrance potential: 10 V

Sample Preparation: Approximately 70 mg of the test sample is weighed and transferred into

a 25 mL volumetric flask. 10 mL of acetonitrile is added, and the mixture is sonicated to

dissolve, then made up to volume with the mobile phase.[1]

Infrared (IR) Spectroscopy
Instrumentation: A Perkin-Elmer 1600 Series FT-IR spectrometer or equivalent.

Sample Preparation: The KBr pressed pellet technique is used. A set of standards is

prepared by mixing known amounts of Erythromycin (ranging from 0.005 to 1.0 mg) with KBr

to formulate 100 mg pellets.

Data Acquisition: FTIR spectra are recorded in the mid-infrared region (4000–400 cm⁻¹).[2]

[3] The carbonyl band between 1743 and 1697 cm⁻¹ is often selected for quantitative

analysis.[2][3]

Mandatory Visualization
The following diagram illustrates the late-stage biosynthetic pathway of erythromycins,

highlighting the enzymatic steps that lead to the formation of Erythromycin A, C, and E.
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Late-Stage Erythromycin Biosynthesis
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Caption: Biosynthetic pathway of late-stage erythromycins.

Disclaimer: The spectroscopic data for ¹H NMR, ¹³C NMR, and IR presented in this document

are for Erythromycin A and are provided as a reference due to the lack of available data for

Erythromycin E. The mass spectrometry data for Erythromycin E is based on available

literature. Researchers should verify any critical data through their own experimental analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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